molecular formula C₂₂H₂₉FN₃O₉P B560572 Sofosbuvir impurity C CAS No. 1496552-28-3

Sofosbuvir impurity C

Cat. No.: B560572
CAS No.: 1496552-28-3
M. Wt: 529.45
InChI Key: TTZHDVOVKQGIBA-MOLXTFABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity C is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus RNA polymerase, thereby preventing viral replication. Impurity C is one of several impurities that can be formed during the manufacturing process and must be controlled to ensure the purity and efficacy of the final pharmaceutical product .

Mechanism of Action

Target of Action

Sofosbuvir impurity C, also known as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, primarily targets the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, this compound is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the virus .

Biochemical Pathways

The metabolic pathway of this compound involves its conversion to the corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of the uridine metabolite and the original compound were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is metabolized into its active form via intracellular metabolism . The rate of absorption of Sofosbuvir can be slowed by food, with only modest alterations in bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which disrupts the replication of the virus . This leads to a reduction in the viral load and potentially to the eradication of the HCV infection .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food, which can slow its rate of absorption . Additionally, the compound should be stored at a temperature below 30 °C to maintain its stability .

Scientific Research Applications

Chemical Properties and Identification

Sofosbuvir impurity C is characterized by the following chemical properties:

  • Chemical Name : this compound
  • CAS Number : 1496552-28-3
  • Molecular Formula : C22H29FN3O9P
  • Appearance : Light yellow solid
  • Purity Grade : Research grade

These properties facilitate its identification and analysis in various studies related to drug stability and efficacy .

Analytical Methods for Characterization

The characterization of this compound is crucial for understanding its stability and behavior in pharmaceutical formulations. Recent studies have developed advanced chromatographic techniques to analyze this impurity effectively:

  • Ultra-Performance Liquid Chromatography (UPLC) :
    • A novel UPLC method has been established for the analysis of sofosbuvir and its impurities, including impurity C. This method offers improved resolution, speed, and lower solvent consumption compared to traditional methods .
    • The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability in detecting degradation products.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • NMR techniques (including 1H NMR, 13C NMR, and 31P NMR) have been employed to confirm the structure of this compound and identify degradation products resulting from stress testing under various conditions (acidic, basic, thermal) .

Stability Studies

Stability studies are essential to assess how this compound behaves under different environmental conditions:

  • Forced Degradation Studies :
    • Research has demonstrated that sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed after exposure to 1N HCl at elevated temperatures .
    • These studies help in understanding the stability profile of both sofosbuvir and its impurities, guiding formulation strategies to enhance drug shelf life.

Pharmaceutical Formulation Implications

The presence of impurities like this compound can impact the safety and efficacy profiles of pharmaceutical formulations. Understanding these implications is vital for:

  • Quality Control :
    • Regulatory bodies require stringent quality control measures to ensure that impurities do not exceed acceptable limits in drug formulations. The analytical methods developed for this compound play a crucial role in this aspect .
  • Formulation Development :
    • Insights gained from stability studies can inform formulation scientists on how to optimize drug delivery systems that minimize the formation of impurities during storage and use.

Real-world Effectiveness

A study conducted across multiple centers analyzed the effectiveness of sofosbuvir-based therapies in treating various HCV genotypes. The study found high sustained virologic response rates, indicating the overall success of therapies incorporating sofosbuvir despite potential impurities like impurity C .

Efficacy in Specific Populations

Another investigation focused on HCV treatment among patients in Sub-Saharan Africa using sofosbuvir combined with ribavirin or ledipasvir. The study reported high treatment adherence and efficacy rates, showcasing the importance of effective formulations that may include considerations around impurities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to sofosbuvir impurity C include other nucleotide analogs and impurities formed during the synthesis of antiviral medications. Examples include impurities A, B, and D, which are also byproducts of the sofosbuvir synthesis process .

Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Its presence and concentration must be carefully controlled to ensure the quality of the final pharmaceutical product . Compared to other impurities, impurity C may have distinct reactivity and stability profiles, making it a critical component in the overall quality control of sofosbuvir .

Biological Activity

Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding its biological activity is crucial for assessing its impact on therapeutic outcomes and drug formulation practices.

  • Chemical Formula : C22H29FN3O9P
  • Classification : Drug metabolite
  • Structural Similarity : Shares structural characteristics with Sofosbuvir but exhibits reduced biological activity.

Biological Activity Overview

Sofosbuvir itself is a potent inhibitor of HCV RNA replication, while this compound demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, highlighting its role as a less potent variant compared to Sofosbuvir.

Comparison of Biological Activities

Compound NameChemical FormulaBiological ActivityNotes
SofosbuvirC22H29FN3O9PHigh (HCV inhibitor)Active antiviral agent
Sofosbuvir impurity AC22H29FN3O9PModerateAnother impurity with some activity
LedipasvirC25H26F2N4O4SHigh (HCV inhibitor)Used in combination therapies
DaclatasvirC22H23F2N3O3SHigh (HCV inhibitor)Direct-acting antiviral
This compound C22H29FN3O9P Low Less potent than parent compound

This comparison illustrates that while this compound shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir, Ledipasvir, and Daclatasvir. This knowledge aids in developing better therapeutic strategies against hepatitis C virus infections.

Clinical Implications

Research has shown that formulations containing impurities like this compound can influence pharmacokinetics and therapeutic outcomes. Although it does not have direct therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices and quality control measures in pharmaceutical preparations .

Real-World Effectiveness

A study involving 1021 patients with various HCV genotypes receiving treatments including Sofosbuvir indicated high sustained virologic response rates. The effectiveness of combinations such as daclatasvir plus sofosbuvir yielded an SVR12 rate of 98.0%, underscoring the importance of the primary active ingredient over impurities .

Safety Profiles

In clinical trials, patients treated with sofosbuvir-based regimens exhibited good safety profiles, with few treatment discontinuations due to adverse events. The presence of impurities like this compound did not significantly alter these outcomes; however, monitoring for potential impacts remains essential .

Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity C
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity C
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity C
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity C
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity C
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.